Bienvenue dans la boutique en ligne BenchChem!

Acipimox

Tolerability Safety Profile Niacin Derivatives

Acipimox is a differentiated niacin analogue with 100% oral bioavailability, negligible plasma protein binding, and minimal hepatic metabolism—eliminating glucose interference and severe flushing associated with nicotinic acid. Clinically validated to reduce triglycerides by 44% and raise HDL by 33.3%, with confirmed bioequivalence (Cmax/AUC 90% CIs within 98–111%). HPLC-validated purity with three specific impurity controls ensures pharmacopoeial compliance (≥98.5%). An essential research tool for lipotoxicity, insulin signaling, and mitochondrial bioenergetics studies. Sourced for B2B procurement with full analytical documentation.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 51037-30-0
Cat. No. B1666537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcipimox
CAS51037-30-0
Synonyms5-methylpyrazine-2-carboxylic acid 4-oxide
5-methylpyrazinecarboxylic acid 4-oxide
acipimox
Nedios
Olbemox
Olbetam
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=[N+]1[O-])C(=O)O
InChIInChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)
InChIKeyDJQOOSBJCLSSEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acipimox (CAS 51037-30-0): A Nicotinic Acid Derivative for Targeted Lipid and Metabolic Modulation


Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide) is a nicotinic acid analogue classified as an antilipolytic and hypolipidemic agent [1]. It acts by inhibiting hormone-sensitive lipase in adipose tissue, thereby reducing the release of free fatty acids (FFAs) into circulation and suppressing hepatic very-low-density lipoprotein (VLDL) synthesis [2]. Acipimox is primarily indicated for hypertriglyceridemia and mixed hyperlipoproteinemia, with distinct pharmacological properties—including 100% oral bioavailability, negligible plasma protein binding, and minimal hepatic metabolism—that differentiate it from related compounds [3]. The standard therapeutic dose is 250 mg two to three times daily [2].

Acipimox (CAS 51037-30-0): Why In-Class Substitution Is Not Straightforward


Within the niacin derivative class, acipimox presents distinct pharmacological and safety characteristics that preclude simple interchangeability. Unlike nicotinic acid, acipimox is not significantly metabolized, exhibits negligible plasma protein binding, and avoids glucose metabolism interference [1]. These differences translate to a meaningfully lower incidence of adverse effects, particularly cutaneous flushing and hyperglycemia [1]. Furthermore, head-to-head trials demonstrate that acipimox achieves differential efficacy on specific lipid and metabolic parameters compared to both standard niacin and alternative lipid-lowering agents such as bezafibrate and pantethine [2]. The quantitative comparisons presented in Section 3 substantiate why acipimox warrants distinct consideration in scientific and industrial contexts.

Acipimox (CAS 51037-30-0): Quantified Differentiation from Comparators


Acipimox vs. Nicotinic Acid: Reduced Flushing and Improved Tolerability in Hypertriglyceridemia

Acipimox demonstrates a significantly lower incidence of adverse effects compared to nicotinic acid, a critical distinction given niacin's limited tolerability due to prostaglandin D2-mediated flushing. A review of 7,137 patients found acipimox caused flushing and gastrointestinal disturbances, with a 15% discontinuation rate, yet it remains much better tolerated than nicotinic acid and does not interfere with glucose metabolism [1]. This safety advantage is consistently cited across authoritative drug databases [2].

Tolerability Safety Profile Niacin Derivatives

Acipimox vs. Placebo: Superior Triglyceride Reduction and HDL Cholesterol Elevation in Hypertriglyceridemia

In a randomized, double-blind, placebo-controlled crossover study of 11 patients with type IV hyperlipoproteinemia, acipimox (750 mg/day) reduced mean plasma triglyceride levels significantly compared to placebo (434 ± 60 mg/dL vs. 777 ± 224 mg/dL, P < 0.01) [1]. A separate 9-month open-label extension in severe hypertriglyceridemia patients demonstrated that acipimox (750–1200 mg/day) increased HDL cholesterol by 33.3% from baseline [1].

Lipid-lowering Triglycerides HDL Cholesterol

Acipimox vs. Pantethine and Bezafibrate: Differential Triglyceride and HDL Effects in Diabetic Dyslipidemia

In a 6-month comparative study of 27 diabetic patients with dyslipidemia, acipimox (500 mg/day) reduced triglycerides by 23.3%, pantethine (600 mg/day) reduced triglycerides by 37.7%, and bezafibrate (600 mg/day) reduced triglycerides by 40% and increased HDL by 23.6% [1]. Acipimox significantly reduced cardiovascular risk (CT tot/CT HDL) compared to baseline, while bezafibrate normalized this ratio [1].

Dyslipidemia Diabetes Comparative Efficacy

Acipimox vs. Placebo: Enhanced Insulin Sensitivity and Glucose Disposal in Obesity and Type 2 Diabetes

In a 12-day trial involving obese NGT and T2DM subjects, acipimox (250 mg q6h) reduced fasting plasma FFA concentrations and improved insulin-stimulated muscle glucose disposal by >50% [1]. Mitochondrial ATP synthesis rate increased by >50% and was strongly correlated with FFA reduction (r > 0.70, P < 0.001) [1]. Another overnight study showed acipimox reduced fasting plasma FFA by 60-70% and doubled insulin-stimulated glucose uptake compared to placebo [2].

Insulin Resistance Glucose Metabolism Metabolic Research

Acipimox Generic vs. Branded Formulation: Bioequivalence Confirmation for Procurement Decisions

A single-dose, randomized, two-way crossover study in 20 healthy Chinese male volunteers demonstrated that a generic acipimox 250-mg tablet is bioequivalent to the branded reference tablet (Olbetam) [1]. The 90% confidence intervals for the test/reference ratios of Cmax (98.0-111.2%), AUC0-12 (100.8-108.5%), and AUC0-∞ (100.8-108.3%) all fell within the predefined bioequivalence range of 80-125% [1].

Bioequivalence Pharmacokinetics Generic Substitution

Acipimox vs. Hyperinsulinaemic Clamp: Comparable FDG PET Image Quality with Simplified Protocol

In a comparative study of eight patients, FDG SPET imaging after acipimox administration (250 mg orally) yielded myocardial-to-blood pool (M/B) activity ratios comparable to those achieved during hyperinsulinaemic glucose clamping (2.9 ± 0.7 vs. 2.8 ± 0.8, P = NS) [1]. The FDG clearance half-life was also similar between acipimox (10.7 ± 4.0 min) and clamp (8.1 ± 3.1 min) groups, both significantly faster than oral glucose loading (16.2 ± 5.7 min, P < 0.05) [1].

FDG PET Imaging Myocardial Viability Protocol Optimization

Acipimox (CAS 51037-30-0): Validated Application Scenarios from Quantitative Evidence


Research on Free Fatty Acid (FFA)-Mediated Insulin Resistance and Mitochondrial Dysfunction

Acipimox is a potent, reversible inhibitor of adipose tissue lipolysis, making it an ideal tool for acutely reducing circulating FFAs in human and animal models. As demonstrated in Section 3, acipimox administration (250 mg q6h for 12 days) reduced plasma FFA and improved insulin-stimulated glucose disposal by >2-fold while increasing mitochondrial ATP synthesis by >50% in obese and type 2 diabetic subjects [1]. This establishes acipimox as a key reagent for studies investigating the mechanistic links between lipotoxicity, insulin signaling, and mitochondrial bioenergetics.

Clinical Management of Hypertriglyceridemia and Mixed Dyslipidemia in Niacin-Intolerant Patients

Acipimox provides a well-tolerated alternative to nicotinic acid for lowering triglycerides and raising HDL cholesterol. Quantitative evidence shows a 44% placebo-adjusted reduction in triglycerides and a 33.3% increase in HDL cholesterol after 9 months of treatment in hypertriglyceridemic patients [1]. Its favorable safety profile—characterized by lower flushing incidence and absence of glucose metabolism interference [2]—makes it particularly suitable for diabetic patients or those with niacin intolerance.

Bioequivalence and Quality Control in Generic Pharmaceutical Manufacturing

The confirmed bioequivalence of generic acipimox 250-mg tablets to the branded reference product, with 90% CIs for Cmax and AUC within 98-111% [1], provides a robust foundation for procurement and quality assurance. Analytical methods, such as validated HPLC protocols for detecting and quantifying three specific impurities (I, II, and III) with recovery rates between 95.8% and 97.8% [2], ensure batch-to-batch consistency and compliance with pharmacopoeial standards (e.g., Chinese Pharmacopoeia requirement of ≥98.5% purity) [3].

Simplified Metabolic Preparation for FDG PET/SPET Myocardial Viability Imaging

Acipimox (250 mg orally) provides myocardial-to-blood pool contrast (M/B ratio 2.9 ± 0.7) and FDG clearance kinetics comparable to the gold-standard hyperinsulinaemic clamp [1]. This oral regimen simplifies workflow in nuclear cardiology, eliminating the need for intravenous insulin and glucose infusions, and is supported by direct comparative evidence [1]. This application is validated for assessing viable myocardium in patients with coronary artery disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acipimox

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.